2-Azabicyclo[4.1.0]heptan-3-one
Description
2-Azabicyclo[4.1.0]heptan-3-one is a bicyclic organic compound featuring a seven-membered ring system with a nitrogen atom at position 2 and a ketone group at position 2. Its fused cyclopropane and cyclohexane rings confer unique stereoelectronic properties, making it valuable in pharmaceutical synthesis and as a precursor for bioactive molecules. Derivatives of this compound, such as 2-Oxa-5-azabicyclo[4.1.0]heptan-3-one (CAS 185559-69-7) and Boc-protected variants (e.g., CAS 1239421-67-0), are utilized in drug discovery for their ability to modulate enzyme activity or serve as intermediates in enantioselective syntheses .
Properties
IUPAC Name |
2-azabicyclo[4.1.0]heptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-6-2-1-4-3-5(4)7-6/h4-5H,1-3H2,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQSKVMZLQYOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2C1C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloisomerization of 1,6-Enynes
Cycloisomerization reactions catalyzed by transition metals represent a cornerstone for constructing bicyclic lactams. Platinum(II) and gold(I) complexes effectively mediate the intramolecular cyclization of 1,6-enynes to form the bicyclo[4.1.0]heptane framework . For example, gold(I)-catalyzed cyclization of N-propargyl amides yields 2-azabicyclo[4.1.0]heptan-3-one derivatives with moderate to high enantioselectivity (up to 85% ee) when chiral ligands are employed .
Key Parameters:
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Catalyst: [AuCl(PPh₃)] (1–5 mol%)
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Solvent: Dichloromethane or toluene
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Temperature: 25–80°C
Limitations include sensitivity to steric hindrance and the need for inert conditions to prevent catalyst deactivation.
Ring-Closing Metathesis (RCM)
Grubbs’ second-generation catalyst enables the synthesis of bicyclic lactams via RCM of diene precursors. This method is particularly effective for introducing substituents on the cyclopropane ring. For instance, allyl glycine derivatives undergo RCM to form this compound scaffolds (Table 1) .
Table 1: RCM Performance for Bicyclic Lactam Synthesis
| Precursor | Catalyst Loading | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Allyl glycine ester | 3 mol% | CH₂Cl₂ | 40 | 76 |
| Vinyl proline | 5 mol% | Toluene | 80 | 60 |
Optimization studies reveal that electron-withdrawing groups on the diene enhance metathesis efficiency by reducing electron density at the ruthenium center .
Iodine-Promoted Cyclization
Iodine-mediated cyclization offers a halogenative approach to access bicyclic lactams. Treatment of methylenecyclobutane derivatives with I₂ induces ring contraction, forming the bicyclo[4.1.0] framework (Scheme 1) .
Scheme 1:
Conditions:
This method is scalable (>500 g) but requires careful control of iodine concentration to minimize polyhalogenation byproducts .
Acid-Catalyzed Rearrangement
Spirocyclic intermediates derived from malonate esters undergo acid-mediated rearrangement to yield bicyclic lactams. For example, treatment of spiro[cyclohexane-1,2'-pyrrolidin]-3'-one with HCl in methanol induces a Wagner-Meerwein shift, forming this compound (Table 2) .
Table 2: Acid-Catalyzed Rearrangement Optimization
| Acid | Concentration (M) | Temp (°C) | Yield (%) |
|---|---|---|---|
| HCl | 2.0 | 60 | 62 |
| H₂SO₄ | 1.5 | 80 | 55 |
| TFA | 0.5 | 25 | 48 |
Higher acid strength accelerates rearrangement but risks decomposition of acid-sensitive functional groups .
Enzymatic Resolution of Racemates
While chemical synthesis often produces racemic mixtures, enzymatic resolution using lipases or esterases achieves enantiopure this compound. Candida antarctica lipase B (CAL-B) selectively hydrolyzes (1R,5S)-enantiomers with 98% ee under kinetic conditions .
Optimized Protocol:
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Enzyme loading: 10 mg/mmol substrate
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Solvent: Phosphate buffer (pH 7.0)/tert-butanol
Comparative Analysis of Synthetic Methods
Table 3: Method Comparison for this compound Synthesis
| Method | Yield (%) | Enantioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cycloisomerization | 60–75 | Moderate | Moderate | High |
| RCM | 60–76 | Low | High | Moderate |
| Iodine Cyclization | 32 | None | High | Low |
| Acid Rearrangement | 48–62 | None | Moderate | High |
| Enzymatic Resolution | 40–45 | High | Low | Moderate |
Cycloisomerization and RCM balance yield and scalability, whereas enzymatic resolution excels in enantioselectivity despite lower efficiency .
Chemical Reactions Analysis
Cycloaddition and Radical Cascade Reactions
Photoredox-catalyzed radical cascade annulations enable the synthesis of functionalized azabicyclic derivatives. For example:
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Photoredox-mediated cyclopropanation : Using 9-mesityl-10-methylacridinium perchlorate (Mes-Acr-MeClO₄) and 2,6-lutidine N-oxide under blue light, 1,6-enynes undergo radical cascade reactions to yield 3-azabicyclo[4.1.0]heptan-5-ones (Table 1) .
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Substituent tolerance : Electron-donating, electron-withdrawing, and halogen groups on aromatic substituents are compatible, with yields ranging from 58% to 81% .
Table 1: Representative Photoredox-Catalyzed Reactions
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| N-Ts-1,6-enyne | 3-Azabicyclo[4.1.0]heptan-5-one | 58–81 | Mes-Acr-MeClO₄, 456 nm, CH₃CN |
| Alkynylmalonic ester | Bicyclo[4.1.0]heptan-5-one derivative | 65–78 | Mes-(tBu)₂Acr-PhBF₄, RT |
Nucleophilic Additions and Ring-Opening
The strained bicyclic system facilitates nucleophilic attacks:
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Mitsunobu reactions : Alcohol derivatives of 2-azabicyclo[4.1.0]heptan-3-one react with diethylaminosulfur trifluoride (DAST) to retain stereochemistry at C-6, producing fluorinated analogs .
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Base-mediated ring expansion : Treatment with K₂CO₃ in acetonitrile at 80°C converts halogenated intermediates (e.g., 7,7-dichloro derivatives) into functionalized azepanes or piperidines .
Key intermediates :
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7,7-Dichloro-2-azabicyclo[4.1.0]heptane-2-carboxylate undergoes ring-opening to yield azepanes (72% yield) .
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Brominated analogs participate in Suzuki couplings for aryl functionalization .
Functional Group Transformations
The lactam moiety and bridgehead positions enable targeted modifications:
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Oxidation : The bridgehead alcohol (2-azabicyclo[4.1.0]heptan-6-ylmethanol) is oxidized to ketones using CrO₃ or MnO₂.
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Reduction : Lithium aluminum hydride (LiAlH₄) reduces the lactam to a secondary amine .
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Alkylation : Alkyl halides react with the nitrogen atom under basic conditions to form N-alkylated derivatives.
Example reaction :
Cyclopropanation and Cross-Coupling
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Copper-catalyzed cyclopropanation : N-Tosyl ene-ynamides react with diazo compounds to form 3-azabicyclo[4.1.0]heptan-5-ones via vinyl radical intermediates .
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Palladium-mediated cross-coupling : Brominated derivatives undergo Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic groups (Table 2) .
Table 2: Cross-Coupling Reactions of Brominated Derivatives
| Brominated Substrate | Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| 4-Bromo-2-azabicycloheptane | Phenylboronic acid | 4-Phenyl-2-azabicycloheptane | 76 |
| 7-Bromo-2-azabicycloheptane | 4-Chlorophenylboronate | 7-(4-Chlorophenyl) derivative | 68 |
Mechanistic Insights
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
2-Azabicyclo[4.1.0]heptan-3-one serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For instance:
- Oxidation Reactions: It can be oxidized using reagents like iodobenzene diacetate (PIDA) to introduce functional groups.
- Substitution Reactions: The compound can undergo substitution at bridgehead positions under photocatalytic conditions, leading to functionalized derivatives that are valuable in further synthetic applications.
Biological Applications
Study of Biological Processes
The compound's structure makes it a valuable tool for studying biological interactions at the molecular level. Research has indicated that derivatives of this compound can inhibit nitric oxide synthase (NOS), an enzyme involved in inflammatory processes. This inhibition is significant for developing treatments for inflammatory diseases such as arthritis and sepsis .
Case Study: Inhibition of NOS
A study demonstrated that specific derivatives of this compound effectively inhibited NOS activity in vitro, suggesting potential therapeutic applications in managing conditions characterized by excessive nitric oxide production.
Medicinal Chemistry
Potential Therapeutic Uses
The derivatives of this compound have shown promise as potential therapeutics:
- Antiviral Activity: Some derivatives are being explored as inhibitors of neuraminidase, an enzyme critical for viral replication, particularly in influenza viruses. This application highlights the compound's potential role in antiviral drug development .
- PARP Inhibition: Certain compounds derived from this compound have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), which is relevant for treating various cancers and inflammatory diseases due to its role in DNA repair mechanisms .
Industrial Applications
Material Development
In addition to its roles in chemistry and medicine, this compound is utilized in the development of new materials with specific properties such as enhanced stability and reactivity. Its ability to form stable complexes with various substrates makes it valuable for industrial applications where tailored material properties are desired.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Key Findings/Notes |
|---|---|---|
| Chemical Synthesis | Building block for complex organic molecules | Participates in oxidation and substitution reactions |
| Biological Research | Study of nitric oxide synthase inhibition | Effective inhibitors identified for inflammatory diseases |
| Medicinal Chemistry | Antiviral drug development; PARP inhibition | Potential therapeutic applications against influenza and cancer |
| Industrial Use | Development of new materials | Enhances stability and reactivity |
Mechanism of Action
The mechanism of action of 2-Azabicyclo[4.1.0]heptan-3-one involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit nitric oxide synthase by binding to the enzyme’s active site and preventing the production of nitric oxide . This inhibition can modulate various physiological processes, including inflammation and immune response.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Azabicyclo[4.1.0]heptan-3-one with other bicyclic azabicycloalkanes, focusing on ring architecture, substituents, physicochemical properties, and applications.
Structural and Molecular Comparisons
Physicochemical Properties
- Melting Points: [2.2.1] System: 76.2°C (crystalline, high purity) . [3.2.0] System: 41–42°C . [4.1.1] System: Not reported, but safety data emphasize liquid handling risks .
- Optical Activity: The [2.2.1] system exhibits 98% enantiomeric excess (ee), critical for asymmetric catalysis . No optical data are provided for the [4.1.0] base compound, but its derivatives (e.g., CAS 1239421-67-0) are synthesized with stereochemical control .
Biological Activity
2-Azabicyclo[4.1.0]heptan-3-one is a bicyclic compound featuring a nitrogen atom within a seven-membered ring and a ketone functional group at the 3-position. Its molecular formula is C7H11NO, and it has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative data on related compounds.
Chemical Structure and Properties
The structure of this compound allows for various chemical transformations, making it a versatile compound in organic synthesis. The presence of the nitrogen atom and the ketone group contributes to its reactivity and interaction with biological targets.
Research indicates that derivatives of this compound exhibit significant biological activity, particularly as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS). This enzyme plays a crucial role in the production of nitric oxide, which is involved in various physiological processes and pathologies, including inflammation and neurodegenerative diseases.
- Inhibition of iNOS : The mechanism involves binding to the active site of the enzyme, thereby preventing nitric oxide production, which can lead to anti-inflammatory effects.
Case Studies
Several studies have highlighted the biological efficacy of this compound derivatives:
- Anti-inflammatory Effects : In a study examining its derivatives, compounds were found to significantly reduce inflammation in animal models by inhibiting iNOS activity .
- Analgesic Properties : Some derivatives were tested for their analgesic effects in pain models, showing promising results that suggest potential applications in pain management.
- Pharmacological Applications : Research has indicated that certain derivatives not only inhibit iNOS but also show activity against other targets, such as specific receptors involved in pain signaling pathways .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bicyclic with a ketone at C3 | Moderate biological activity; iNOS inhibitor |
| 7-Chloro-5-methyl-2-azabicyclo[4.1.0]heptan-3-imine | Chlorinated derivative | Potent inhibitor of nitric oxide synthase |
| 2-Azabicyclo[2.2.1]heptan-5-en-3-one | Bicyclic with a double bond | Varies based on substitutions; potential anti-inflammatory effects |
Synthesis and Derivative Development
The synthesis of this compound has been explored extensively, with various methods yielding different derivatives that exhibit enhanced biological activities. These derivatives are often designed to improve binding affinity to biological targets or to enhance solubility for better bioavailability.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-Azabicyclo[4.1.0]heptan-3-one, and how can experimental reproducibility be ensured?
- Methodological Answer : The compound is typically synthesized via stereoselective cyclopropanation reactions. For example, Del Villar et al. (2010) developed a method using Rh(II)-catalyzed cyclopropanation of diazo compounds with alkenes to form bicyclic scaffolds . To ensure reproducibility:
- Document reaction parameters (temperature, solvent, catalyst loading) meticulously.
- Use standardized purification techniques (e.g., flash column chromatography with 98:2 CH₂Cl₂/MeOH) .
- Characterize intermediates via NMR and HPLC to confirm purity (>98% ee) .
Q. How should researchers validate the identity and purity of this compound?
- Methodological Answer :
- Identity : Compare spectral data (¹H/¹³C NMR, IR) with literature values. For example, (1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one exhibits a melting point of 79–81°C (lit. 78–81°C) .
- Purity : Use chiral HPLC to verify enantiomeric excess (e.g., 98% ee) and elemental analysis to confirm stoichiometry.
- Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. What strategies enable enantioselective synthesis of this compound derivatives for medicinal chemistry applications?
- Methodological Answer :
- Chiral Catalysis : Employ asymmetric organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru or Rh) to control stereochemistry during cyclopropanation .
- Protecting Groups : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates, as demonstrated in the synthesis of Boc-protected 2-azabicycloheptane carboxylates .
- Case Study : Kawanaka et al. (2003) synthesized 2-Azabicyclo[4.1.0]heptan-3-imines as nitric oxide synthase inhibitors, achieving >90% enantiomeric excess via chiral auxiliary-mediated reactions .
Q. How can computational modeling resolve contradictions in reported reactivity data for bicyclic azabicyclo ketones?
- Methodological Answer :
- DFT Calculations : Model transition states to explain discrepancies in regioselectivity (e.g., cyclopropanation vs. side reactions). For example, Aue and Bowers (1979) used gas-phase basicity data (905.2 kJ/mol) to predict protonation sites .
- Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize conditions (e.g., polar aprotic solvents for enhanced stereocontrol) .
- Data Validation : Cross-reference experimental results with NIST Chemistry WebBook entries (e.g., proton affinity = 936.0 kJ/mol) .
Research Design Considerations
Q. What experimental controls are critical when evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Negative Controls : Include unmodified scaffolds (e.g., non-azabicyclic ketones) to isolate structure-activity relationships .
- Dose-Response Curves : Use at least five concentrations (e.g., 1 nM–100 µM) to calculate IC₅₀ values for enzyme inhibition studies .
- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes) to prioritize lead compounds .
Conflict Resolution in Literature
Q. How should researchers address conflicting reports on the stability of this compound under acidic conditions?
- Methodological Answer :
- Controlled Replication : Repeat reported protocols (e.g., HCl-mediated ring-opening) while monitoring pH and temperature .
- Analytical Triangulation : Combine LC-MS, NMR, and IR to detect degradation products (e.g., linear amines or ketones) .
- Mechanistic Studies : Use isotopic labeling (e.g., D₂O) to trace protonation pathways and identify labile bonds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
